molecular formula C8H7FO3S B1304077 5-Fluoro-2-(methylsulfonyl)benzaldehyde CAS No. 849035-71-8

5-Fluoro-2-(methylsulfonyl)benzaldehyde

Cat. No. B1304077
CAS RN: 849035-71-8
M. Wt: 202.2 g/mol
InChI Key: RNTFMXNEDDIEGZ-UHFFFAOYSA-N
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Description

5-Fluoro-2-(methylsulfonyl)benzaldehyde is a chemical compound that is part of a broader class of fluorinated aromatic compounds with a methylsulfonyl group attached. These compounds are of interest due to their potential biological activities and their use in various chemical reactions and syntheses. The papers provided discuss related compounds and their properties, synthesis, and applications, which can provide insights into the characteristics of 5-Fluoro-2-(methylsulfonyl)benzaldehyde.

Synthesis Analysis

The synthesis of related fluorinated compounds involves multiple steps and can be achieved through different routes. For instance, the synthesis of p-fluorosulfonyl[^14C]-benzoyl-5'-adenosine, a compound with a fluorosulfonyl group, was accomplished starting from p-amino[^14C]benzoic acid and involved four reaction steps with an overall yield of 25-30% . Similarly, the synthesis of 4-fluoro-2-(methylthio)benzylamine and its sulfone analog was reported, where the methylthio moiety was introduced regioselectively by metallation or nucleophilic aromatic substitution . These methods could potentially be adapted for the synthesis of 5-Fluoro-2-(methylsulfonyl)benzaldehyde.

Molecular Structure Analysis

The molecular structure of related compounds has been determined using techniques such as X-ray single-crystal diffraction. For example, the crystal structure of 2-Chloro-N-{2-fluoro-5-[N-(phenylsulfonyl)phenylsulfonamido]phenyl}benzamide was elucidated, revealing that it belongs to the monoclinic space group with specific cell dimensions and angles . This information is crucial for understanding the three-dimensional arrangement of atoms in the molecule, which can affect its reactivity and interaction with biological targets.

Chemical Reactions Analysis

Fluorinated compounds with sulfonyl groups participate in various chemical reactions. The reactions of [fluoro(methylsulfonyloxy)iodo]benzene with acyclic olefins, for example, smoothly yield 1,2-disulfonates, and with methyl methacrylate, result in isomeric α-fluoro-β-sulfonyloxy products . Additionally, the direct ortho C-H methylation and fluorination of benzaldehydes have been achieved using palladium catalysis, indicating the potential for direct functionalization of the benzaldehyde moiety in 5-Fluoro-2-(methylsulfonyl)benzaldehyde .

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorinated aromatic compounds are influenced by the presence of the fluorine atom and the sulfonyl group. These groups can affect the compound's solubility, boiling point, and stability. For instance, the metabolic fate of a related anti-inflammatory agent showed that it was well absorbed, highly bound in plasma, and excreted primarily in feces or urine depending on the species . Such properties are important for the pharmacokinetic profile of drug candidates and their potential use in medicinal chemistry.

Scientific Research Applications

Catalytic Reactions and Synthesis

5-Fluoro-2-(methylsulfonyl)benzaldehyde is involved in catalytic reactions and synthesis, illustrating its versatility in chemical transformations. The compound has been employed in Pd-catalyzed, ortho C-H methylation and fluorination of benzaldehydes using commercially available orthanilic acids as transient directing groups, showcasing its role in facilitating complex chemical modifications (Chen & Sorensen, 2018). Furthermore, it serves as a starting material in practical syntheses of various sulfonyl and sulfonamide derivatives, highlighting its utility in producing compounds with potential pharmacological activities (Perlow et al., 2007).

Pharmacological Studies

In pharmacological research, derivatives of 5-Fluoro-2-(methylsulfonyl)benzaldehyde have been synthesized and analyzed for their metabolic stability and potential as serotonin and dopamine receptor ligands. This includes studies on their synthesis, biotransformation pathways, and metabolic stability across different species, contributing to our understanding of interspecies differences in metabolism related to sulfur atom-associated compounds (Kubowicz-Kwaoeny et al., 2019).

Solubility and Material Science

Research on 5-Fluoro-2-(methylsulfonyl)benzaldehyde extends into material science, particularly in studying its solubility characteristics in various organic solvents. Such studies are crucial for understanding its physical properties and potential applications in the formulation of chemical products and materials (Qian et al., 2014).

Fluorophore Development

Innovative research has also led to the development of green fluorophores based on structures containing the methylsulfonyl group, demonstrating significant advancements in the design of fluorescent materials. These compounds exhibit high fluorescence emission, photostability, and are solid-state emissive, water-soluble, and solvent- and pH-independent, underscoring the potential of 5-Fluoro-2-(methylsulfonyl)benzaldehyde derivatives in biomedical imaging and analytical chemistry (Beppu et al., 2015).

Electrochromic Materials

Further extending its application scope, derivatives of 5-Fluoro-2-(methylsulfonyl)benzaldehyde have been utilized in the synthesis of new fluorophores with electrochromic properties. These studies highlight its role in the development of materials capable of changing color upon the application of voltage, offering insights into its potential for use in smart windows and electronic display technologies (Kim et al., 2005).

Safety and Hazards

This compound is considered hazardous. It has the GHS07 pictogram and the signal word is "Warning" . The hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261, P271, P280, P302, P304, P305, P313, P332, P337, P338, P340, P351, P352 .

properties

IUPAC Name

5-fluoro-2-methylsulfonylbenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7FO3S/c1-13(11,12)8-3-2-7(9)4-6(8)5-10/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNTFMXNEDDIEGZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=C(C=C(C=C1)F)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7FO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50382242
Record name 5-Fluoro-2-(methylsulfonyl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50382242
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Fluoro-2-(methylsulfonyl)benzaldehyde

CAS RN

849035-71-8
Record name 5-Fluoro-2-(methylsulfonyl)benzaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=849035-71-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Fluoro-2-(methylsulfonyl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50382242
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 849035-71-8
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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